N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a synthetic compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound features a dichlorophenyl group and a phenylsulfonyl moiety attached to a glycine backbone, which enhances its potential for various biological activities. Its molecular formula is C15H13Cl2NO4S, and it has a molecular weight of 374.2 g/mol. The compound is often utilized in studies related to drug design and development due to its structural properties.
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can be sourced from chemical suppliers such as BenchChem, which provide high-purity samples for research purposes. It is classified as an amino acid derivative, specifically a sulfonamide, which places it within the broader category of compounds that exhibit biological activity and therapeutic potential.
The synthesis of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,4-dichloroaniline with phenylsulfonyl chloride in the presence of a suitable base. This reaction leads to the formation of the desired product through nucleophilic substitution.
The molecular structure of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine includes several key features:
COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
The structure consists of a glycine unit linked to both a dichlorophenyl group and a phenylsulfonyl group, which contributes to its unique chemical properties and biological activities.
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine primarily revolves around its interaction with biological targets:
These interactions are crucial for understanding its potential therapeutic applications.
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine finds applications in various scientific fields:
CAS No.: 495-60-3
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 30285-47-3
CAS No.: 59766-31-3